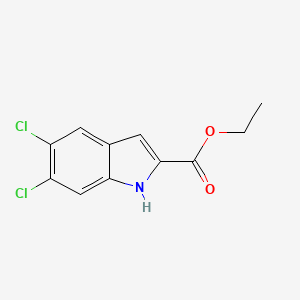

Ethyl 5,6-dichloro-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,6-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBCWFMQVCHGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Ethyl 5,6 Dichloro 1h Indole 2 Carboxylate

Reactivity of the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and an acidic proton. Its reactivity is a crucial aspect of the functionalization of indole derivatives. Deprotonation by a base generates a nucleophilic indole anion, which can readily participate in various substitution reactions.

The functionalization of the indole nitrogen through alkylation and acylation is a fundamental strategy in synthetic organic chemistry, often employed to protect the N-H group or to introduce functionalities that modulate the molecule's biological properties.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This transformation is typically achieved by first generating the indole anion with a base, followed by reaction with an alkylating agent. Common bases used for the deprotonation of indoles include potassium hydroxide (KOH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) mdpi.comnih.gov. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone being frequently employed mdpi.comnih.gov. For instance, the alkylation of ethyl indol-2-carboxylate has been successfully carried out using aqueous KOH in acetone with alkylating agents like allyl bromide and benzyl bromide, affording the N-alkylated products in excellent yields mdpi.com. More advanced methods may utilize transition metal catalysts, such as palladium complexes, to facilitate the reaction under mild conditions mdpi.com.

| Alkylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Allyl Bromide | aq. KOH | Acetone | Excellent | mdpi.com |

| Benzyl Bromide | aq. KOH | Acetone | Excellent | mdpi.com |

| Ethyl Chloroacetate | K2CO3 or Cs2CO3 | DMF or NMP | Moderate to High | nih.gov |

| Allyl Acetates | Cesium Carbonate | Dichloromethane | Moderate to High | mdpi.com |

N-Acylation is the process of introducing an acyl group to the N-1 position. This reaction serves not only as a protection strategy but also as a means to synthesize precursors for more complex molecules. The classical method involves the reaction of the indole anion with an acyl halide thieme-connect.de. An alternative and direct approach avoids the need for often unstable acyl halides by coupling the indole directly with a carboxylic acid. This can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), affording N-acylated indoles in high yields thieme-connect.de.

The mechanism for N-alkylation and N-acylation hinges on the nucleophilic character of the indole nitrogen. The N-H proton of the indole ring is weakly acidic and requires a sufficiently strong base to be removed, thereby generating the resonance-stabilized indole anion mdpi.com. This anion is a potent nucleophile that readily attacks electrophilic carbon centers.

In N-alkylation , the generated indole anion performs a nucleophilic substitution (typically SN2) on an alkyl halide or a similar electrophile, displacing the leaving group and forming a new N-C bond.

In the case of N-acylation with an acyl halide, the mechanism is a nucleophilic acyl substitution. The indole anion attacks the electrophilic carbonyl carbon of the acyl halide, leading to a tetrahedral intermediate which then collapses, expelling the halide ion to yield the N-acylated product thieme-connect.de. When using a coupling agent like DCC with a carboxylic acid, the DCC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The indole anion then attacks this activated intermediate to form the N-acyl indole thieme-connect.de.

Electrophilic and Nucleophilic Substitutions on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, particularly at the C-3 position. The electron density at C-3 is highest, directing incoming electrophiles to this site.

The C-3 position of the indole nucleus is the most common site for electrophilic attack due to its high electron density. Reactions such as Friedel-Crafts acylation and Vilsmeier-Haack formylation are standard methods for introducing functional groups at this position.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring through an electrophilic aromatic substitution mechanism organic-chemistry.org. The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) organic-chemistry.orgmasterorganicchemistry.com.

For indole derivatives like Ethyl 5,6-dichloro-1H-indole-2-carboxylate, the C-3 position is highly activated towards electrophilic attack. In a typical procedure, the indole substrate is treated with an acyl chloride and a stoichiometric amount of AlCl3 in an inert solvent like 1,2-dichloroethane nih.gov. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a reactive complex) . The electron-rich indole ring, specifically the C-3 carbon, then attacks this electrophile. This step disrupts the aromaticity of the pyrrole (B145914) ring, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step at the C-3 position restores aromaticity and yields the 3-acylated indole product masterorganicchemistry.com. The presence of the ester at C-2 and chloro groups at C-5 and C-6 deactivates the ring somewhat, but the C-3 position generally remains sufficiently reactive for this transformation.

| Acylating Agent | Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | Aluminum Chloride (AlCl3) | 1,2-Dichloroethane | Reflux, 2-3 h | nih.gov |

| Acid Anhydride | Lewis Acids (e.g., FeCl3) | Various | Variable | organic-chemistry.org |

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles organic-chemistry.org. The reaction introduces a formyl group (-CHO) onto the ring, typically at the C-3 position for indoles orgsyn.org. The key reagent, known as the Vilsmeier reagent, is an electrophilic iminium salt (a chloroiminium ion) generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3) .

The mechanism begins with the formation of the electrophilic Vilsmeier reagent. The electron-rich C-3 position of the indole ring then attacks this reagent, leading to the formation of an iminium ion intermediate attached to the indole core. This intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding 3-formylindole, also known as indole-3-carboxaldehyde organic-chemistry.orgorgsyn.org. This reaction is generally mild and efficient for formylating reactive substrates . Recent developments have even produced catalytic versions of the Vilsmeier-Haack reaction for the formylation of indoles orgsyn.org.

Functionalization at C-3 Position

Alkylation Reactions

The nitrogen atom of the indole ring in this compound can be readily alkylated to introduce various substituents. This N-alkylation is a common strategy to modify the properties of the indole core and is typically achieved by deprotonation of the indole nitrogen followed by reaction with an alkylating agent.

Detailed research findings indicate that the N-alkylation of ethyl indole-2-carboxylates can be successfully carried out using bases such as aqueous potassium hydroxide (KOH) in acetone. researchgate.net This method allows for the synthesis of N-alkylated esters. By adjusting the reaction conditions, such as increasing the amount of aqueous KOH and refluxing, the corresponding N-alkylated carboxylic acids can be obtained directly without the need to isolate the intermediate ester. researchgate.net Other bases like sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF) are also effective for the deprotonation of the indole nitrogen, facilitating the subsequent reaction with an alkyl halide in an SN2 reaction.

The choice of base and solvent can significantly influence the outcome of the reaction. For instance, the use of sodium methoxide (NaOMe) in methanol can lead to transesterification rather than N-alkylation. researchgate.netnih.gov The reactivity of the alkylating agent also plays a crucial role; for example, alkylation with amyl bromide has been observed to be slower compared to allyl or benzyl bromides. nih.gov Enantioselective N-alkylation of indole analogs has also been achieved using dinuclear zinc-ProPhenol complexes as catalysts, affording N-alkylated products in good yields and high enantiomeric ratios. nih.gov

| Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Allyl bromide | KOH (aq) | Acetone | 20 | 2 | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Ethyl 1H-indole-2-carboxylate | Benzyl bromide | KOH (aq) | Acetone | 20 | 2 | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

| Ethyl 1H-indole-2-carboxylate | Amyl bromide | KOH (aq) | Acetone | Reflux | 8 | Ethyl 1-pentyl-1H-indole-2-carboxylate | - |

| Indole | Alkyl halide | NaH | THF | - | - | N-Alkylindole | - |

Directed Functionalization at C-5 and C-6 Halogenated Positions

The chlorine atoms at the C-5 and C-6 positions of the indole ring are key sites for further molecular elaboration. These positions can be functionalized through nucleophilic substitution or cross-coupling methodologies, providing access to a wide array of substituted indole derivatives.

Nucleophilic Substitution Reactions at Chlorine Positions

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing aryl halides with a variety of nucleophiles. libretexts.org In the case of this compound, the chlorine atoms can potentially be displaced by strong nucleophiles. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Aromatic rings generally require activation by electron-withdrawing groups to undergo nucleophilic substitution. libretexts.org

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize this intermediate. libretexts.org In some cases, SNAr reactions can also proceed through a concerted mechanism.

While specific examples of SNAr on this compound are not extensively documented in the provided search results, the general principles of SNAr suggest that reactions with strong nucleophiles like alkoxides, thiolates, or amines could be feasible, particularly under forcing conditions or with appropriate catalytic activation. The electron-withdrawing nature of the carboxylate group at the C-2 position may provide some activation for nucleophilic attack on the benzene (B151609) ring.

Cross-Coupling Methodologies for Aryl/Alkyl Derivatization

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. nih.gov These methodologies offer a robust approach to introduce aryl and alkyl substituents at the C-5 and C-6 positions of the dichloroindole core.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov For this compound, a sequential Suzuki-Miyaura coupling could be employed to introduce different aryl or vinyl groups at the C-5 and C-6 positions. The different reactivity of the two chlorine atoms might allow for selective mono- or di-substitution by carefully controlling the reaction conditions.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides an effective means to introduce vinyl groups at the halogenated positions of the indole ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orggold-chemistry.orglibretexts.orgwikipedia.org This method is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org It can be applied to this compound to introduce alkyne functionalities at the C-5 and C-6 positions. Copper-free Sonogashira protocols have also been developed. libretexts.org

| Reaction | Coupling Partner | Catalyst System | Typical Base | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) | K₂CO₃, K₃PO₄ | Aryl/Vinyl |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst and Cu(I) co-catalyst | Amine base (e.g., Et₃N) | Alkyne |

Reactivity and Functionalization at the C-2 Position

The C-2 position of this compound is occupied by an ethyl ester group, which is itself a reactive functional handle for further transformations. While direct substitution at the C-2 carbon of the indole ring is less common without prior modification of the ester, the carboxylate moiety can be readily converted into other functional groups.

One of the primary transformations is the conversion of the ethyl ester into an amide. This can be achieved by reacting the ester with an amine, often under conditions that facilitate amide bond formation, such as heating or the use of coupling reagents. acs.orgnih.govnih.gov The synthesis of amides from carboxylic acids, which can be obtained from the hydrolysis of the ester (see section 3.3.1), is a well-established process using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine). nih.gov

Another important reaction is the reduction of the ethyl ester to the corresponding primary alcohol, indole-2-methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). orgsyn.org The resulting alcohol can then serve as a precursor for other functional groups, for example, it can be oxidized to form the corresponding aldehyde, indole-2-carboxaldehyde. orgsyn.org

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C-2 position is a versatile functional group that can undergo a variety of transformations to yield other important chemical entities.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester of 5,6-dichloro-1H-indole-2-carboxylate to its corresponding carboxylic acid, 5,6-dichloro-1H-indole-2-carboxylic acid, is a fundamental and widely used transformation. This reaction is typically carried out under basic conditions, a process known as saponification.

Alkaline hydrolysis of ethyl indole-2-carboxylate (B1230498) is a standard procedure that yields the corresponding indole-2-carboxylic acid. orgsyn.org Common reagents for this transformation include alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent system. The reaction generally proceeds by heating the ester with the base, followed by acidification of the reaction mixture to precipitate the carboxylic acid. The resulting carboxylic acid is a valuable intermediate for further synthetic modifications, such as the synthesis of amides or decarboxylation to the corresponding indole. orgsyn.org

| Starting Material | Reagent | Solvent | Condition | Product |

|---|---|---|---|---|

| Ethyl indole-2-carboxylate | NaOH or KOH | Aqueous alcohol | Heating | Indole-2-carboxylic acid |

Amidation and Other Carboxyl Group Derivatizations

The ethyl ester group at the 2-position of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, most notably amides. The direct conversion of the ethyl ester to an amide is possible, though often the reaction proceeds via a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Hydrolysis to 5,6-dichloro-1H-indole-2-carboxylic acid:

The first step in many derivatization pathways is the hydrolysis of the ethyl ester. Alkaline hydrolysis is a standard method for converting ethyl indole-2-carboxylates to their corresponding carboxylic acids. This process typically involves treating the ester with a base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent system like aqueous ethanol or tetrahydrofuran (THF). The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. While specific conditions for the hydrolysis of this compound are not extensively detailed in readily available literature, the general principles of ester hydrolysis are applicable.

Amidation of the Carboxylic Acid:

Once the 5,6-dichloro-1H-indole-2-carboxylic acid is obtained, it can be converted to a wide range of amides using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.

A general reaction scheme for the amidation of 5,6-dichloro-1H-indole-2-carboxylic acid is presented below:

Scheme 1: General pathway for the synthesis of 5,6-dichloro-1H-indole-2-carboxamides from the corresponding ethyl ester via hydrolysis and subsequent amidation.

Direct Conversion and Other Derivatizations:

While less common, direct conversion of the ethyl ester to other derivatives can be achieved. For instance, hydrazinolysis, the reaction of the ester with hydrazine hydrate, would yield the corresponding carbohydrazide (5,6-dichloro-1H-indole-2-carbohydrazide). This carbohydrazide can then serve as a versatile intermediate for the synthesis of various heterocyclic systems.

The following table summarizes the common derivatizations of the carboxyl group of indole-2-carboxylates:

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH or LiOH, aq. EtOH or THF2. HCl or other acid | 5,6-dichloro-1H-indole-2-carboxylic acid |

| Amidation (from acid) | R¹R²NH, EDC/HOBt or other coupling agents, DMF or CH₂Cl₂ | N,N-disubstituted-5,6-dichloro-1H-indole-2-carboxamide |

| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, reflux | 5,6-dichloro-1H-indole-2-carbohydrazide |

Oxidative and Reductive Transformations of the Indole Core

The indole nucleus of this compound is susceptible to both oxidative and reductive transformations. The presence of the halogen atoms can influence the reactivity of the ring system and also be the target of specific chemical modifications.

Selective Reduction of Halogen Atoms

The selective removal of halogen atoms from an aromatic ring, known as dehalogenation, is a valuable synthetic transformation. In the case of this compound, the selective reduction of one or both chlorine atoms would provide access to mono-chloro or unsubstituted indole derivatives. Catalytic hydrogenation is a common method for achieving dehalogenation.

Catalytic Hydrogenation:

The following table outlines potential catalysts and conditions for dehalogenation, based on general knowledge of aryl halide reduction:

| Catalyst | Hydrogen Source | Typical Conditions | Potential Outcome |

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate, etc. | Room temperature to elevated temperatures, various solvents | Dehalogenation |

| Raney Nickel | H₂ gas, Hydrazine | Room temperature to elevated temperatures, alcoholic solvents | Dehalogenation and/or indole ring reduction |

Oxidation Pathways of the Indole Ring System

The electron-rich indole nucleus is susceptible to oxidation, and the presence of substituents can direct the outcome of such reactions. For this compound, oxidation can occur at various positions on the indole ring, leading to a range of products.

Oxidation with Quinones:

Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are known to oxidize indoles. Depending on the substitution pattern of the indole and the reaction conditions, oxidation can lead to the formation of oxindoles, or dehydrogenation to form indole derivatives with extended conjugation. Studies on the oxidation of indole-3-butyric acids, including chlorinated derivatives, with DDQ have shown that the indole ring can be oxidized to form lactones nih.gov. This suggests that the indole core of this compound is reactive towards such oxidants.

Oxidative Amination:

The indole ring can also undergo oxidative functionalization. For example, copper-catalyzed oxidative amination at the C3-position of N-protected 5,6-dichloroindole (B58420) has been reported nih.gov. This type of reaction introduces a nitrogen-containing substituent onto the indole ring, demonstrating that the dichloro-indole core is amenable to oxidative C-N bond formation.

Oxidative Coupling:

In the presence of strong oxidizing agents, indole derivatives can undergo oxidative coupling to form dimers and higher oligomers. The regioselectivity of this coupling is influenced by the substituents on the indole ring. While specific studies on the oxidative coupling of this compound are scarce, the general reactivity pattern of indoles suggests that this is a possible reaction pathway under appropriate oxidative conditions.

The following table summarizes potential oxidative transformations of the dichloroindole core:

| Oxidizing Agent/System | Potential Transformation | Potential Product Type |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidation of the indole ring | Oxindole or dehydrogenated derivatives |

| Cu-catalyst / Oxidant | Oxidative amination at C3 | 3-Amino-5,6-dichloroindole derivatives |

| Strong Oxidants (e.g., FeCl₃) | Oxidative coupling | Dimeric and oligomeric products |

Advanced Spectroscopic Characterization and Computational Analysis

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of Ethyl 5,6-dichloro-1H-indole-2-carboxylate. Each technique provides unique insights into the molecular framework.

While specific, publicly available experimental spectra for this exact compound are not widespread, data for closely related analogs such as ethyl 4,5-difluoro-3-(phenyl)sulfonyl-1H-indole-2-carboxylate show characteristic shifts that can be used for comparative analysis. For instance, in a related difluoro-analog, the ethyl ester protons typically appear as a triplet around 1.36 ppm and a quartet around 4.44 ppm. amazonaws.com The aromatic and indole (B1671886) ring protons would be expected in the downfield region, with their specific shifts and coupling constants being highly dependent on the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is based on computational predictions and analysis of similar structures, as detailed experimental data is not widely published.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H1 (NH) | ~12.0 (broad s) | - |

| H3 | ~7.2 (s) | ~108 |

| H4 | ~7.8 (s) | ~125 |

| H7 | ~7.7 (s) | ~114 |

| Ethyl CH₂ | ~4.4 (q) | ~62 |

| Ethyl CH₃ | ~1.4 (t) | ~14 |

| C2 | - | ~128 |

| C3 | - | ~108 |

| C3a | - | ~127 |

| C4 | - | ~125 |

| C5 | - | ~128 |

| C6 | - | ~126 |

| C7 | - | ~114 |

| C7a | - | ~136 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉Cl₂NO₂), high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula by providing a highly accurate mass measurement. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as a definitive confirmation of the dichloro substitution.

Table 2: Predicted HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (Monoisotopic) | C₁₁H₁₀Cl₂NO₂⁺ | 258.0083 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H bond of the indole, the carbonyl (C=O) group of the ester, and the C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3400 (broad) |

| C=O (Ester) | Stretching | 1690 - 1720 (strong) |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 700 - 850 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. The indole ring system, being an aromatic chromophore, exhibits characteristic absorption bands in the UV region. The substitution pattern, including the chlorine atoms and the carboxylate group, influences the position and intensity of these absorption maxima (λ_max). Studies on related indole systems show that the electronic properties and photophysical behavior can be investigated using this technique. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly methods like Density Functional Theory (DFT), offers powerful tools for investigating the structural and electronic properties of molecules. These theoretical studies can predict geometries, spectroscopic data (NMR, IR), and electronic properties (e.g., HOMO-LUMO energy gaps), which complement experimental findings. For complex indole derivatives, computational models are frequently used to predict binding affinities to biological targets and to rationalize structure-activity relationships. nih.govconicet.gov.ar Such studies on related indolyl aryl sulfones have been crucial in understanding their mechanism of action as enzyme inhibitors. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For indole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide valuable insights into their geometry, stability, and reactivity.

Table 1: Selected Optimized Geometrical Parameters of a Representative Indole-2-carboxylate (B1230498) Derivative (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C4-C9 | 1.426 | - |

| C10-O11 | 1.216 | - |

| C2-C10 | 1.465 | - |

| C3-H16 | 1.078 | - |

Note: Data presented is for a representative indole-2-carboxylate derivative and is intended to be illustrative.

These geometric parameters are crucial for understanding the molecule's interaction with biological targets and for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For heterocyclic compounds like indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing ethyl carboxylate group, marking it as the likely site for nucleophilic attack.

In a computational study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. acadpubl.eu A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 2: Frontier Molecular Orbital Energies of a Representative Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

Note: Data is for a representative heterocyclic compound and serves as an illustrative example.

This analysis is vital for predicting how this compound might interact with other molecules and for understanding its reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For indole derivatives, the MEP map typically shows a negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the indole ring, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the N-H proton of the indole ring, exhibit a positive potential, making them likely sites for nucleophilic interaction.

In studies of similar chlorinated heterocyclic compounds, MEP analysis has been used to confirm the locations of electrophilic and nucleophilic reactivity. acadpubl.eu The distribution of electrostatic potential provides a clear visual guide to the molecule's reactive behavior.

Energy Framework Analysis of Intermolecular Interactions

Energy framework analysis is a computational technique used to visualize and quantify the intermolecular interactions within a crystal lattice. This method calculates the pairwise interaction energies between molecules in the crystal and represents them as cylinders connecting the centers of mass of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction.

This analysis typically distinguishes between different types of interaction energies, such as electrostatic, dispersion, and total energy. Electrostatic interactions are often depicted in red, while dispersion forces are shown in green, and the total interaction energy in blue. This visualization provides a clear picture of the supramolecular architecture and the dominant forces governing the crystal packing. crystalexplorer.net

For molecular crystals of indole derivatives, energy framework analysis can reveal the presence of significant π-π stacking interactions, hydrogen bonds, and other non-covalent interactions that stabilize the crystal structure. Understanding these interactions is crucial for predicting the physical properties of the solid state, such as solubility and melting point.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

In a study of Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, a related compound, Hirshfeld surface analysis revealed that H···H contacts made the largest contribution (50.8%) to the crystal packing, followed by Cl···H/H···Cl (16.0%) and O···H/H···O (10.3%) contacts. nih.gov This detailed breakdown of intermolecular interactions is essential for understanding the forces that hold the crystal together.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Chlorinated Heterocyclic Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 50.8 |

| Cl···H/H···Cl | 16.0 |

| O···H/H···O | 10.3 |

| C···C | 7.9 |

| C···H/H···C | 5.3 |

| C···O | 3.7 |

Note: Data is for Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate and is provided for illustrative purposes. nih.gov

Role As a Key Intermediate in Complex Organic Synthesis

Precursor for Diversely Substituted Indole (B1671886) Scaffolds with Defined Substitution Patterns

The ethyl 5,6-dichloro-1H-indole-2-carboxylate framework serves as a versatile starting material for the synthesis of a wide array of substituted indoles. The inherent reactivity of the indole N-H group, the C3 position, and the ethyl ester at C2 can be selectively exploited to introduce diverse functional groups.

Standard synthetic methodologies can be applied to this dichlorinated scaffold. For instance, the nitrogen of the indole ring can undergo alkylation under basic conditions. clockss.orgnih.gov The ester group at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. nih.govrsc.org Furthermore, the C3 position, being electron-rich, is susceptible to electrophilic substitution, such as Vilsmeier-Haack formylation, allowing for the introduction of an aldehyde group. nih.gov

The presence of the 5,6-dichloro substitution pattern is crucial as it directs the regioselectivity of further reactions and imparts specific properties to the resulting molecules. For example, in the synthesis of antitubercular agents, various substituted indole-2-carboxylic acids, including those with halogen substitutions, are coupled with amines to form bioactive indole-2-carboxamides. guidechem.com While a 4,6-dichloroindole derivative was specifically used in one study to create potent CysLT1 antagonists, the general methodology highlights how halogenated indole-2-carboxylates are key precursors. nih.gov The synthesis of these precursors often begins with a corresponding substituted aniline, such as a dichloroaniline, which undergoes a Japp–Klingemann condensation followed by a Fischer indole synthesis to yield the desired substituted indole-2-carboxylate (B1230498). nih.gov

Table 1: Reactivity of the Indole-2-Carboxylate Scaffold

| Position | Type of Reaction | Potential Products |

|---|---|---|

| N1 | Alkylation, Acylation | N-substituted indoles |

| C2 (Ester) | Hydrolysis, Amidation, Reduction | Carboxylic acids, Amides, Alcohols |

These reactions demonstrate the utility of the indole-2-carboxylate template, which is directly applicable to the 5,6-dichloro derivative, for creating a library of complex indole structures with defined substitution.

Utility in the Construction of Advanced Heterocyclic Systems and Fused Ring Structures

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The indole nucleus itself can be considered a privileged structure in medicinal chemistry, and fusing it with other heterocyclic rings often leads to novel compounds with enhanced biological activities. rsc.org

Multicomponent reactions (MCRs) are a powerful tool for constructing complex molecular architectures, and indole derivatives are frequently used as substrates. nih.gov For example, indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, have been assembled through MCRs involving an indole, formaldehyde, and other reagents. nih.gov These reactions often proceed under mild conditions and allow for the rapid generation of molecular diversity. The 5,6-dichloro substitution pattern can be carried through these synthetic sequences, leading to novel fused systems with potential applications in drug discovery. nih.gov

Another strategy involves the N-alkylation of the indole ring followed by intramolecular cyclization. For instance, N-alkylation of ethyl indole-2-carboxylates with activated glycerol (B35011) carbonate, followed by hydrolysis and intramolecular esterification, can produce oxazino[4,3-a]indol-1-ones. nih.gov This methodology can be applied to substituted indoles, including halogenated ones, to create complex, fused polycyclic structures. The synthesis of indole-fused benzodiazocine and benzodiazonine systems has also been achieved through photocyclization of chloroacetamide precursors derived from N-alkylated indoles. clockss.org

Strategic Applications in Medicinal Chemistry Synthesis as a Building Block for Molecular Scaffolds

The 5,6-dichloroindole (B58420) moiety is a key structural feature in various compounds developed for therapeutic applications. The presence of chlorine atoms can enhance metabolic stability, improve membrane permeability, and provide additional binding interactions with biological targets. Consequently, this compound is a strategic starting material for the synthesis of these medicinally relevant scaffolds.

Indole-2-carboxylic acid derivatives are known to be effective inhibitors of various enzymes. For example, derivatives of this scaffold have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov In these studies, modifications at various positions of the indole ring, including the introduction of halogenated benzene (B151609) rings, were shown to be crucial for activity. nih.gov

Furthermore, the related 5,6-dichlorobenzimidazole scaffold has been explored for the development of potent BRAF kinase inhibitors for cancer therapy. nih.gov The dichloro substitution was found to be beneficial for the antiproliferative activity. This highlights the value of the 5,6-dichloro substitution pattern in designing kinase inhibitors. Given the structural similarities, derivatives of this compound could be investigated for similar applications. The synthesis of such derivatives often involves the conversion of the ester to an amide, a common transformation in medicinal chemistry to improve biological activity and pharmacokinetic properties. guidechem.com

The general importance of substituted indoles in medicinal chemistry is well-established, with applications ranging from anticancer to anti-inflammatory agents. rsc.orgorgsyn.org The ability to use this compound as a starting point allows for the systematic exploration of this chemical space to develop new therapeutic agents.

Q & A

Q. What are the established synthetic routes for Ethyl 5,6-dichloro-1H-indole-2-carboxylate?

The synthesis typically involves Fischer indole synthesis to construct the indole core, followed by halogenation at positions 5 and 6. A common approach includes:

- Step 1 : Formation of the indole scaffold via cyclization of phenylhydrazine derivatives.

- Step 2 : Electrophilic chlorination using reagents like Cl₂ or SO₂Cl₂ under controlled conditions to introduce chlorine atoms.

- Step 3 : Esterification with ethanol to form the ethyl carboxylate group. Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical for yield enhancement .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and intermolecular interactions. Key parameters include:

- C=O bond distance : ~1.197 Å (consistent with ester groups).

- Dihedral angles : To assess planarity of the indole ring. Hydrogen bonding and halogen-halogen interactions are often reported in similar dichloroindole derivatives .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Respiratory Protection : Use NIOSH-approved P95 respirators if airborne particulates are generated.

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.

- Waste Disposal : Follow hazardous waste guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How do chlorine substituents at positions 5 and 6 influence electrophilic/nucleophilic reactivity?

The electron-withdrawing effect of chlorine atoms deactivates the indole ring, directing electrophilic attacks to less-substituted positions (e.g., C-3 or C-4). In nucleophilic substitutions (e.g., SNAr), the chlorine atoms act as leaving groups under basic conditions. Comparative studies with fluoro analogs (e.g., Ethyl 5,6-difluoro derivatives) show slower reaction kinetics due to stronger C-F bonds .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.

- Computational DFT studies : Compare experimental NMR chemical shifts with those predicted by Gaussian or ORCA software.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions .

Q. How can reaction yields be optimized in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to accelerate electrophilic substitution.

- Temperature control : Maintain ≤0°C during chlorination to minimize side reactions.

- Purification : Employ column chromatography or recrystallization for high-purity isolates .

Q. What is the mechanistic basis for the compound’s reported bioactivity (e.g., enzyme inhibition)?

The dichloroindole scaffold mimics natural indole alkaloids, enabling interactions with enzyme active sites. For example:

- Kinase inhibition : Chlorine atoms enhance hydrophobic binding to ATP pockets.

- Antimicrobial activity : Disruption of bacterial membrane integrity via halogen-mediated lipid interactions. Structure-activity relationship (SAR) studies with methyl or fluoro analogs highlight the necessity of chlorine substituents for potency .

Q. How does the electronic structure impact stability under varying pH conditions?

- Acidic conditions : Protonation of the indole nitrogen increases solubility but may hydrolyze the ester group.

- Basic conditions : Ester hydrolysis to the carboxylic acid is accelerated, requiring pH 7–8 for storage stability. Computational studies (e.g., pKa prediction via MarvinSketch) guide buffer selection for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.